N-(1-{3-(4-chlorophenyl)-2-[(3,5-dinitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide
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Overview
Description
“N-{1-BENZYL-2-[3-(4-CHLOROPHENYL)-2-(3,5-DINITROBENZOYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE” is a complex organic compound that features multiple functional groups, including a diazirine ring, a benzyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{1-BENZYL-2-[3-(4-CHLOROPHENYL)-2-(3,5-DINITROBENZOYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE” likely involves multiple steps, including the formation of the diazirine ring, the introduction of the benzyl and benzenesulfonamide groups, and the incorporation of the chlorophenyl and dinitrobenzoyl moieties. Each step would require specific reagents and conditions, such as the use of strong bases, oxidizing agents, and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of such a compound would involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound “N-{1-BENZYL-2-[3-(4-CHLOROPHENYL)-2-(3,5-DINITROBENZOYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE” can undergo various chemical reactions, including:
Oxidation: The presence of nitro groups suggests potential for oxidation reactions.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The compound may hydrolyze under acidic or basic conditions, breaking down into smaller fragments.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Acids and bases: Hydrochloric acid, sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amines, while nucleophilic substitution of the chlorophenyl group could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.
Biology
In biology, the compound might be studied for its potential biological activity, such as its ability to interact with specific proteins or enzymes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to inhibit certain enzymes or receptors involved in disease processes.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-{1-BENZYL-2-[3-(4-CHLOROPHENYL)-2-(3,5-DINITROBENZOYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE” would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, altering their activity, or interacting with cellular membranes to affect cell function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other diazirine-containing molecules, benzenesulfonamides, or compounds with nitro groups.
Uniqueness
The uniqueness of “N-{1-BENZYL-2-[3-(4-CHLOROPHENYL)-2-(3,5-DINITROBENZOYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE” lies in its specific combination of functional groups, which could confer unique chemical and biological properties.
Properties
Molecular Formula |
C30H24ClN5O8S |
---|---|
Molecular Weight |
650.1 g/mol |
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-2-(3,5-dinitrobenzoyl)diaziridin-1-yl]-1-oxo-3-phenylpropan-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C30H24ClN5O8S/c1-19-7-13-26(14-8-19)45(43,44)32-27(15-20-5-3-2-4-6-20)30(38)34-28(21-9-11-23(31)12-10-21)33(34)29(37)22-16-24(35(39)40)18-25(17-22)36(41)42/h2-14,16-18,27-28,32H,15H2,1H3 |
InChI Key |
RGSGDSLPOXYJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N3C(N3C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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